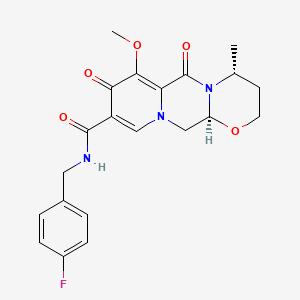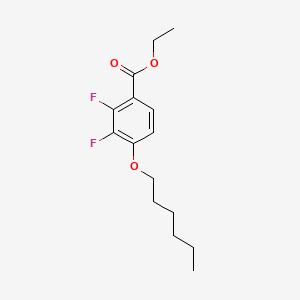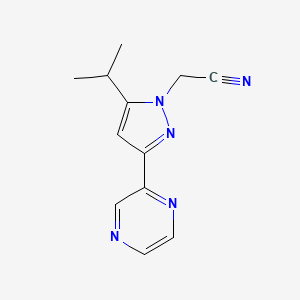
2-(Difluoromethyl)-3-methoxy-thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-methoxy-thiophene is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methoxy group (-OCH3) attached to the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of thiophene derivatives using reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under mild conditions . This method is notable for its operational simplicity and good functional group tolerance.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-3-methoxy-thiophene may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the thiophene ring . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3-methoxy-thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-(Difluoromethyl)-3-methoxy-thiophene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methoxy-thiophene involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, hydroxyl, or thiol groups, allowing the compound to mimic or inhibit the activity of natural substrates . This interaction can modulate various biochemical pathways, including enzyme activity and receptor binding.
Comparison with Similar Compounds
2-(Difluoromethyl)-thiophene: Lacks the methoxy group, making it less polar.
3-Methoxy-thiophene: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
2-(Trifluoromethyl)-3-methoxy-thiophene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its chemical and biological properties.
Uniqueness: 2-(Difluoromethyl)-3-methoxy-thiophene is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various applications, particularly in the development of novel pharmaceuticals and materials.
Properties
Molecular Formula |
C6H6F2OS |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methoxythiophene |
InChI |
InChI=1S/C6H6F2OS/c1-9-4-2-3-10-5(4)6(7)8/h2-3,6H,1H3 |
InChI Key |
KHEFMHYXOKCWDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


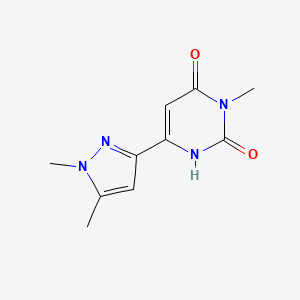
![2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)

![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
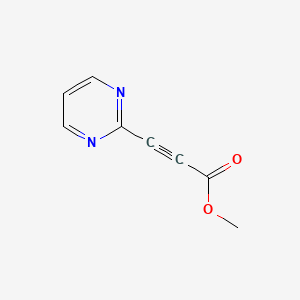
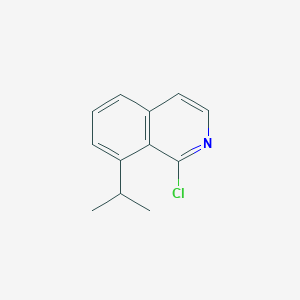
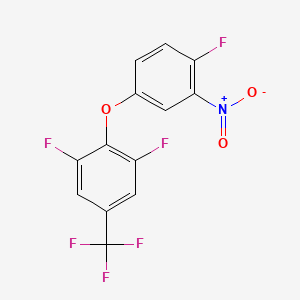
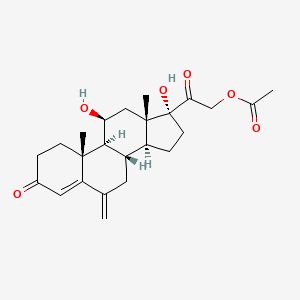
![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
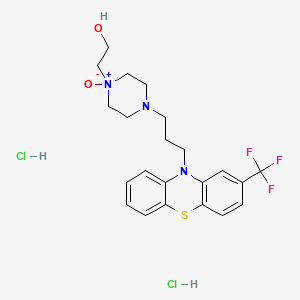
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)
